2-Methyl-6-(4-propylphenyl)piperidine

Description

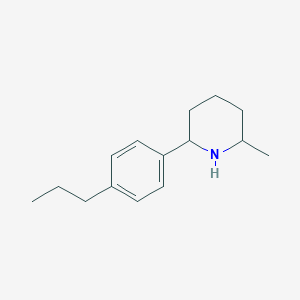

2-Methyl-6-(4-propylphenyl)piperidine is a piperidine derivative featuring a methyl group at the 2-position and a 4-propylphenyl substituent at the 6-position of the piperidine ring. These compounds are pivotal in neuropharmacological research due to their ability to influence receptor activity, with implications for treating neurological disorders .

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

2-methyl-6-(4-propylphenyl)piperidine |

InChI |

InChI=1S/C15H23N/c1-3-5-13-8-10-14(11-9-13)15-7-4-6-12(2)16-15/h8-12,15-16H,3-7H2,1-2H3 |

InChI Key |

JHQPYLHTDRWRLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCCC(N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-propylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be employed. This reaction is typically carried out under reflux conditions in ethanol, yielding substituted piperidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions using optimized catalysts and solvents to ensure high yield and purity. The use of ionic liquids as catalysts has been reported to facilitate the synthesis of piperidine derivatives in an environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-propylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-6-(4-propylphenyl)piperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring piperidine alkaloids.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-propylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter systems, inhibit enzymes, and interact with cellular receptors. The exact mechanism may vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

Key Findings:

Impact of Substituent Size: Larger groups (e.g., phenylpropyl in KAB-18 and IB-10) correlate with lower potency (IC50 ~10 μM) and significant non-nAChR effects (≥90%) due to off-target interactions. Smaller alkyl groups (e.g., in COB-3) enhance potency by 14-fold (IC50 ~0.73 μM) and eliminate non-nAChR effects .

Role of Aromatic Moieties :

- Biphenyl esters (KAB-18, COB-3) and benzyl-substituted succinimides (PPB-6) enhance receptor binding but require small piperidine nitrogen substituents for optimal activity. For example, PPB-6’s N-iPr group synergizes with its benzyl-succinimide to improve pharmacological profiles .

- The absence of a biphenyl ester or similar aromatic group in this compound may limit its nAChR affinity compared to COB-3 or PPB-4.

Divergence from Prior SAR Trends :

- Earlier studies suggested that bulky piperidine substituents reduce efficacy. However, PPB-6 and PPB-9 demonstrate that small alkyl groups combined with large aromatic systems (e.g., benzyl-succinimide) can achieve enhanced activity, challenging previous assumptions .

Implications for Drug Design

- Substituent Optimization : The size and position of piperidine substituents critically influence receptor specificity. Smaller groups (e.g., methyl, ethyl) improve potency, while bulkier groups (e.g., propylphenyl) may introduce off-target effects.

- Aromatic Group Synergy : Aromatic moieties like biphenyl esters or succinimides enhance binding but require careful pairing with nitrogen substituents.

- Target Compound’s Potential: While this compound’s pharmacological data are incomplete, its structural similarity to KAB-18 suggests moderate nAChR activity with possible non-receptor effects. Further empirical studies are needed to quantify its profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.